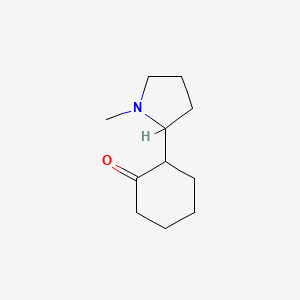

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one

Übersicht

Beschreibung

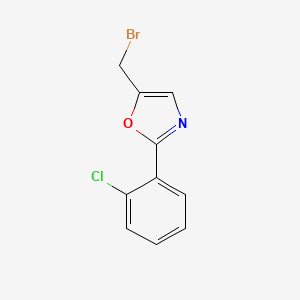

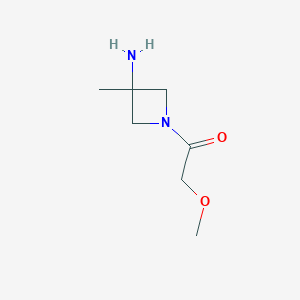

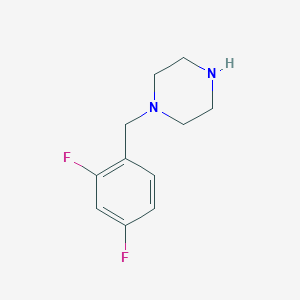

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 . It is a product offered by several chemical suppliers .

Synthesis Analysis

While specific synthesis methods for 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one were not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate in a five-step process . This process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and finally, rearrangement .Molecular Structure Analysis

The molecular structure of 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one consists of a cyclohexanone ring attached to a methylpyrrolidine group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Recent Advances in Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a complex process due to multiple potential reaction sites, leading to a mixture of products with different oxidation states and functional groups. The study by Cao et al. (2018) reviews recent advances in controllable and selective catalytic oxidation of cyclohexene, highlighting its significance in the chemical industry as it provides valuable intermediates for various applications. Such advancements are synthetically valuable for both academic and industrial applications, aiming for selective production of targeted products (Cao et al., 2018).

Oxidation of Cyclohexane to Produce Ketone-Alcohol (KA) Oil

Abutaleb and Ali (2021) present a comprehensive review of the oxidation of cyclohexane, an essential chemical reaction for the industrial production of cyclohexanol and cyclohexanone, collectively known as KA oil. These compounds are crucial feedstocks for the production of nylon 6 and nylon 6,6. The review covers various catalysts and reaction conditions used for cyclohexane oxidation, aiming to enhance selectivity and conversion rates for industrial applications (Abutaleb & Ali, 2021).

Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization

The study by Laube et al. (2013) focuses on the development of selective COX-2 inhibitors for use in cancer treatment and the challenges of characterizing COX-2 in vivo. Imaging agents targeting COX-2 for PET and SPECT have been explored, aiming to provide a non-invasive method for visualizing COX-2 expression and activity in inflammatory diseases and various carcinogenesis processes (Laube et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSFWFSXBSMKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)